Cas no 106974-21-4 (2-[(2R)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl (2E)-2-methylbut-2-enoate)

2-[(2R)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl (2E)-2-methylbut-2-enoate structure
106974-21-4 structure
Nome del prodotto:2-[(2R)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl (2E)-2-methylbut-2-enoate
Numero CAS:106974-21-4
MF:C19H20O5
MW:328.359106063843
CID:1182524
PubChem ID:906523

2-[(2R)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl (2E)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-[(2R)-7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl]propan-2-yl (2E)-2-methylbut-2-enoate
    • 2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate
    • Q27264954
    • SMR000539440
    • Sprengelianine, (+)-
    • AKOS030503478
    • 6ID580XSGJ
    • 2-BUTENOIC ACID, 2-METHYL-, 1-((2R)-2,3-DIHYDRO-7-OXO-7H-FURO(3,2-G)(1)BENZOPYRAN-2-YL)-1-METHYLETHYL ESTER, (2E)-
    • (+)-sprengelianine
    • SPRENGELIANINE, (R)-
    • 106974-21-4
    • MLS001163993
    • UNII-6ID580XSGJ
    • 2-Butenoic acid, 2-methyl-, 1-(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-2-yl)-1-methylethyl ester, (R-(E))-
    • Nodakenetin Tiglate
    • HMS2868P19
    • CHEMBL1578874
    • Inchi: InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m1/s1
    • Chiave InChI: HHNCJFKRMZDTHW-QHQPLOKBSA-N
    • Sorrisi: CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Proprietà calcolate

  • Massa esatta: 328.13107373g/mol
  • Massa monoisotopica: 328.13107373g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 61.8Ų
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.